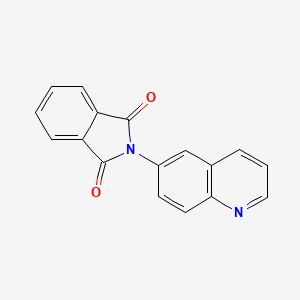![molecular formula C15H19N3O3 B5485007 2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid](/img/structure/B5485007.png)
2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid, also known as AZD0328, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound belongs to the class of nicotinic acid derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of 2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid is not fully understood. However, it is believed to act as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various processes such as learning, memory, and inflammation. By modulating this receptor, 2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid can improve cognitive function and reduce inflammation.
Biochemical and Physiological Effects:
2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid has been shown to have various biochemical and physiological effects. In animal models, the compound has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. 2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid has also been shown to increase the levels of certain neurotransmitters such as acetylcholine and dopamine, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid is its ability to improve cognitive function and reduce inflammation in animal models. This makes it a potentially useful therapeutic agent for various diseases. However, one of the limitations of 2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid is its limited bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid. One direction is to further investigate its potential therapeutic applications in various diseases such as Alzheimer's disease and inflammatory bowel disease. Another direction is to develop more potent derivatives of 2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid with improved bioavailability and pharmacokinetic properties. Additionally, the exact mechanism of action of 2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid needs to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid involves several steps. The starting material is 2-bromo-5-nitropyridine, which is converted to 2-amino-5-nitropyridine by reduction with palladium on carbon and hydrogen gas. The resulting compound is then reacted with 1-boc-piperidine to form 2-(piperidin-1-yl)-5-nitropyridine. This compound is then reacted with 2-oxo-1-pyrrolidineacetamide to form the final product, 2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid.
Applications De Recherche Scientifique
2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases. 2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]nicotinic acid has also been studied for its potential use in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-13-4-2-8-18(13)11-5-9-17(10-6-11)14-12(15(20)21)3-1-7-16-14/h1,3,7,11H,2,4-6,8-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLNIBSJIVZFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dihydroxy-N-[(3-isobutylisoxazol-5-yl)methyl]benzamide](/img/structure/B5484941.png)

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5484955.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5484963.png)
![N-{[1-(3,5-dimethoxybenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5484973.png)
![N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,3,4-tetrahydroquinoline-8-carboxamide](/img/structure/B5485000.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5485002.png)
![2-chloro-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B5485008.png)
![3-{2-[2-(4-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5485013.png)
![5-{2-[2-(2,3-dimethoxyphenyl)-1H-imidazol-1-yl]ethyl}-4-methyl-1,3-thiazole](/img/structure/B5485026.png)

![5-[(3-fluorophenoxy)methyl]-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5485031.png)
![N-(2-methoxyethyl)-1'-[(5-methylisoxazol-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485035.png)